molecular formula C10H8O7S2 B8728489 3-Hydroxy-2,6-naphthalenedisulfonic acid CAS No. 6361-38-2

3-Hydroxy-2,6-naphthalenedisulfonic acid

Cat. No.: B8728489
CAS No.: 6361-38-2
M. Wt: 304.3 g/mol
InChI Key: YOCANESYZHRYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,6-naphthalenedisulfonic acid: is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the sulfonation of naphthalene with oleum to produce naphthalene-2,6-disulfonic acid, which is then hydroxylated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mixed alkali and magnesium oxide in a grinding vacuum reactor. This method allows for efficient contact and reaction in a solid-phase state without the need for high temperatures, thus reducing energy consumption and byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Hydroxy-2,6-naphthalenedisulfonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for azo dyes and other colorants .

Biology: In biological research, this compound is utilized in the study of enzyme kinetics and as a fluorescent probe for various biochemical assays .

Industry: Industrially, it is employed in the production of photosensitive materials, such as photographic films and papers. It is also used in the manufacture of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

    1-Naphthol-3,6-disulfonic acid: Similar in structure but with different positional isomers.

    2,7-Naphthalenedisulfonic acid: Lacks the hydroxyl group, leading to different chemical properties.

    Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another isomer with distinct applications.

Uniqueness: 3-Hydroxy-2,6-naphthalenedisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. The presence of both hydroxyl and sulfonic acid groups allows for versatile chemical modifications and interactions .

Properties

CAS No.

6361-38-2

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

2-hydroxynaphthalene-1,6-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

YOCANESYZHRYBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Hydroxynaphthalene-2-sulfonic acid (250 g, 1.16 mol) was added in portions to a mixture of concentrated H2SO4 (950 g) and water (50 g). The mixture was stirred at 110-120° C. for 3 hours, cooled to room temperature, added to a mixture of ice and water (5000 ml) and the product precipitated by the addition of sodium chloride. The resultant slurry was warmed to 90° C. to dissolve the product, stirred for 1 hour at this temperature and then allowed to cool. The product was filtered off and the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution. The solution was then filtered to remove a small amount of insoluble material. The pH of the filtrate was lowered to 7 with concentrated HCl and the product precipitated by the addition sodium chloride. The product was filtered off and dried in a vacuum oven to give 117 g of a cream solid (68% yield).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
5000 mL
Type
solvent
Reaction Step Two
Name
cream solid
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.